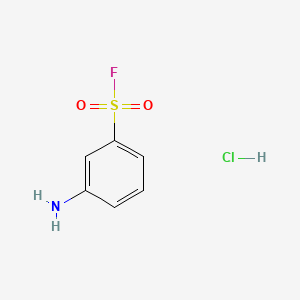

Benzenesulfonyl fluoride, 3-amino-, hydrochloride

Overview

Description

Benzenesulfonyl fluoride, 3-amino-, hydrochloride, also known as AF-3, is an organic compound that has been widely used in scientific research due to its unique properties. AF-3 is a reactive molecule that can modify proteins and other biomolecules, making it an important tool for studying various biological processes.

Scientific Research Applications

In Vivo and In Vitro Inhibitory Effects on Embryo Implantation

A study conducted on rats revealed that 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits embryo implantation in vivo. Additionally, in vitro experiments showed that AEBSF interferes with cell adhesion by disturbing the growth of blastocysts on endometrial cells and inhibiting the adhesion of HeLa cells on human umbilical vein endothelial cells (HUVECs). AEBSF treatment alters the protein secretion pattern of co-cultured HUVEC-HeLa cells, suggesting potential use as a leading compound for novel contraceptives due to its interference in the extracellular matrix remodeling process (Ya-hong Jiang et al., 2011).

Development of Novel Contraception

Another study investigated the inhibitory effect of AEBSF on embryo implantation in mice, aiming to assess its suitability as a postcoital contraceptive agent. The research found a dose-dependent inhibitory effect of AEBSF on embryo implantation, with morphological analysis revealing no significant cytotoxicity to the mouse uterine epithelia. The anti-implantation effect was reversible, indicating that intrauterine administration of AEBSF at an appropriate dose could serve as a basis for developing novel contraception (Zhaogui Sun et al., 2007).

Versatility in Combinatorial Chemistry

A research outlined the multigram synthesis of (chlorosulfonyl)benzenesulfonyl fluorides, demonstrating their utility as building blocks for combinatorial chemistry. This includes the selective modification at the sulfonyl chloride function and the preparation of a sulfonyl fluoride library for potential use as covalent fragments. Through a combination of in silico and in vitro screening against trypsin as a model enzyme, several inhibitors were identified, highlighting the versatility of benzenesulfonyl fluoride derivatives in designing specific enzyme inhibitors (Kateryna Tolmachova et al., 2018).

Mechanism of Action

Target of Action

3-Aminobenzenesulfonyl fluoride hydrochloride, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride or AEBSF, is a water-soluble, irreversible serine protease inhibitor . Its primary targets are proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification results in the formation of a sulfonyl enzyme derivative, which inhibits the enzyme’s activity . The specificity of AEBSF is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects various biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin could affect digestive processes. Additionally, AEBSF is used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . S1P is responsible for activating the sterol regulatory element-binding proteins (SREBP), which regulate cholesterol synthesis.

Pharmacokinetics

The compound’s stability at low pH values suggests it may be resistant to degradation in the acidic environment of the stomach .

Result of Action

The molecular and cellular effects of AEBSF’s action depend on the specific protease being inhibited. For example, inhibiting thrombin would prevent the conversion of fibrinogen to fibrin, thereby affecting blood clot formation. In the context of cholesterol regulation, inhibiting S1P would prevent the activation of SREBP, potentially leading to decreased cholesterol synthesis .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of AEBSF. As mentioned earlier, AEBSF is more stable at low pH values, which could enhance its efficacy in acidic environments . .

properties

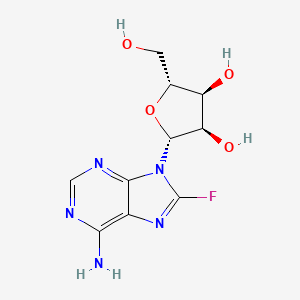

IUPAC Name |

3-aminobenzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADZFWRDLKHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063223 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3887-48-7 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilyl fluoride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.